4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one
Description
4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 6-hydroxy group, a 7-phenyl group, and a 4-[(2-ethoxyanilino)methyl] moiety. Coumarins are well-documented for their diverse pharmacological properties, including antimicrobial, antitumor, and neuroprotective effects . This compound’s structural complexity suggests unique interactions with biological targets, particularly enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs.
Properties
IUPAC Name |
4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-2-28-22-11-7-6-10-20(22)25-15-17-12-24(27)29-23-14-18(21(26)13-19(17)23)16-8-4-3-5-9-16/h3-14,25-26H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIZQOIVGJTMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a phenyl-substituted chromen-2-one precursor under acidic or basic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound’s unique properties make it useful in developing new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their biological or physicochemical properties:
Key Structural and Functional Insights:
Chlorine substitution (e.g., 6-Cl in and ) enhances electrophilicity, favoring interactions with nucleophilic enzyme residues .
Neuroprotective Potential: Compound 19 () demonstrates high specificity for ATase-1/ATase-2, critical enzymes in amyloid-β (Aβ) regulation. The ethoxyanilino group’s orientation may contribute to this specificity, suggesting analogous mechanisms for the primary compound .
Antimicrobial and Antitumor Activity: Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives () exhibit antimicrobial and antitumor activity, with propyl groups enhancing bioavailability. The 7-phenyl and ethoxyanilino groups in the primary compound may similarly modulate cellular uptake .
Synthetic and Analytical Considerations :
- Structural analogs like those in and were characterized via single-crystal X-ray diffraction (SHELX software), ensuring accurate stereochemical assignments . Such methods could validate the primary compound’s conformation.
Biological Activity
4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a chromen-2-one core with various functional groups, positions it as a candidate for research in biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's IUPAC name is 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenylchromen-2-one. The chemical formula is , and its molecular weight is approximately 385.43 g/mol. The structure includes a hydroxyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenylchromen-2-one |
| Molecular Formula | CHNO |
| Molecular Weight | 385.43 g/mol |
Antimicrobial Activity
Research has indicated that derivatives of chromen-2-one, including the target compound, exhibit significant antimicrobial properties. A study highlighted that various derivatives showed effective activity against pathogenic bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes essential for bacterial survival .
Case Study: Antimicrobial Efficacy
In a comparative study, the antimicrobial efficacy of several chromen derivatives was tested against common bacterial strains. The results demonstrated that this compound displayed higher inhibition zones compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells via modulation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Action : Disruption of bacterial membranes and inhibition of critical enzymatic functions.
- Anticancer Action : Induction of apoptosis through caspase activation and modulation of cell cycle regulatory proteins.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Pechmann condensation is a common method for synthesizing coumarin derivatives like this compound. This involves reacting phenols with β-ketoesters in the presence of a strong acid catalyst (e.g., H₂SO₄) under controlled temperatures (60–100°C) . For functionalization at the 4-position, Mannich reactions can introduce the (2-ethoxyanilino)methyl group via a three-component reaction involving formaldehyde and 2-ethoxyaniline. Key parameters affecting yield include:
- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms substitution patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 404.1264) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers design experiments to assess the compound's in vitro biological activity against cancer cell lines?
- Methodological Answer :
- Cell viability assays : Use MTT or resazurin assays with HEPG2 (liver carcinoma) or MCF-7 (breast cancer) cell lines.
- Dose-response curves : Test concentrations (1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., doxorubicin) .
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (≥98%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., incubation time: 48 hrs; serum-free media).
- Structural analogs : Compare activity of derivatives (e.g., 6-bromo analogs show 10× higher potency against HEPG2 ).
- Data normalization : Use Z-factor scoring to account for plate-to-plate variability.
Q. How can computational modeling predict the compound's interaction with biological targets like enzymes or receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or tyrosine kinases. Key interactions:
- Hydrogen bonding between the hydroxyl group and Arg120.
- π-π stacking of the phenyl ring with hydrophobic pockets .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design optimized analogs .
Q. What are the mechanistic pathways for key reactions involving this compound, such as nucleophilic substitutions or oxidations?
- Methodological Answer :
- Nucleophilic substitution : At the 7-phenyl group, SNAr mechanisms dominate under basic conditions (e.g., K₂CO₃/DMF), replacing Cl⁻ with amines .
- Oxidation : The 6-hydroxyl group oxidizes to a ketone using CrO₃ in acetic acid, altering electron-withdrawing properties .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromen-2-one core to dihydro derivatives, modulating fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
